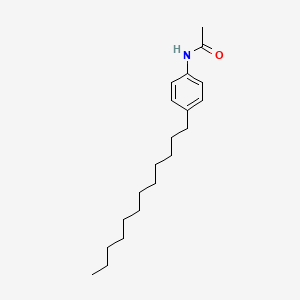

N-(4-dodecylphenyl)acetamide

Descripción

N-(4-Dodecylphenyl)acetamide is an acetamide derivative featuring a phenyl group substituted with a dodecyl chain (C12 alkyl) at the para position and an acetyl group attached to the nitrogen. These compounds are widely studied for their diverse biological activities, including analgesic, antimicrobial, anticancer, and anti-inflammatory properties, which are influenced by substituent groups on the phenyl ring .

Propiedades

Número CAS |

3663-30-7 |

|---|---|

Fórmula molecular |

C20H33NO |

Peso molecular |

303.5 g/mol |

Nombre IUPAC |

N-(4-dodecylphenyl)acetamide |

InChI |

InChI=1S/C20H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-16-20(17-15-19)21-18(2)22/h14-17H,3-13H2,1-2H3,(H,21,22) |

Clave InChI |

UJFNBKYAAHOUMD-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

The biological and physicochemical properties of N-phenylacetamides are highly dependent on the nature and position of substituents. Below is a detailed comparison based on substituent type, pharmacological activity, and structural features:

Hydrophobic Alkyl/Aryl Groups

- N-(3-Isopropylphenyl)acetamide (Compound 48, ) : The isopropyl group contributes to moderate hydrophobicity, showing activity against gram-positive bacteria (e.g., Staphylococcus aureus) .

- Safety data indicate it requires careful handling .

Electron-Withdrawing Groups

- Such groups are often associated with antimicrobial or anticancer activity .

- N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide () : Chlorine atoms at meta positions significantly alter crystal packing and lattice parameters, suggesting steric and electronic effects on solid-state behavior .

Sulfonamide and Quinazoline Derivatives

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38, ) : Exhibits potent anticancer activity against HCT-116, MCF-7, and PC-3 cell lines, likely due to quinazoline’s DNA-intercalating properties .

Pharmacological Activity Comparison

Structural and Physicochemical Properties

- Crystal Structure: Meta-substituted trichloro-acetamides () exhibit varied crystal systems (monoclinic vs. orthorhombic) depending on substituents. The dodecyl chain in this compound may induce flexible packing, contrasting with rigid structures of halogenated analogs .

- Solubility : Long alkyl chains (e.g., dodecyl) reduce aqueous solubility but enhance lipid bilayer penetration, whereas polar groups (e.g., sulfonamide in Compound 38) improve water solubility .

- Synthetic Routes : Most acetamides are synthesized via nucleophilic acyl substitution or condensation (e.g., Claisen-Schmidt in chalcone derivatives, ). The dodecyl analog could be prepared similarly, substituting dodecylaniline with acetyl chloride .

Contradictions and Gaps in Data

- Anticancer vs. Antimicrobial Activity : Quinazoline-sulfonyl derivatives () show cell-line-specific efficacy, while benzo[d]thiazole derivatives () target microbes, highlighting substituent-dependent selectivity.

- Lack of Direct Data : The dodecyl derivative’s biological profile remains uncharacterized in the provided evidence, necessitating extrapolation from smaller alkyl or aryl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.